2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O3S2 and its molecular weight is 507.51. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within this chemical family have been synthesized for use as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, DPA-714, a compound with a similar structure, has been designed with a fluorine atom to allow labeling with fluorine-18, enabling in vivo imaging to study neuroinflammatory processes, among other applications (Dollé et al., 2008).
Synthesis and Biological Activities
Novel compounds derived from this chemical structure have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Such studies reveal the potential of these compounds as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying significant analgesic and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of derivatives related to this compound has been conducted, demonstrating that some synthesized derivatives possess promising in vitro antitumor activity against specific cell lines. Additionally, antimicrobial screenings have identified compounds with significant activity against bacterial and fungal strains, underscoring their potential in treating infections and cancer (Fahim et al., 2019).
Structural Studies for Drug Development
Structural elucidation and analysis of compounds within this family have been essential for understanding their biological activities and potential as drug candidates. Studies include the synthesis and characterization of novel triazolo and pyrido derivatives, providing insights into the design of new molecules with enhanced biological activities (Gomha et al., 2018).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3S2/c1-28-17-15(19(31)29(2)20(28)32)18(27-16(26-17)13-4-3-9-33-13)34-10-14(30)25-12-7-5-11(6-8-12)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCTWVTDWFTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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